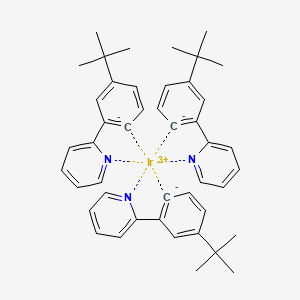![molecular formula C7H4BrFN2 B13894511 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.
Preparation Methods
The synthesis of 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of bromination and fluorination reactions on pyrazolo[1,5-A]pyridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
7-Bromo-6-fluoropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
- 3-Bromo-6-fluoropyrazolo[1,5-A]pyridine
- 6-Bromo-2-fluoropyrazolo[1,5-A]pyridine
These compounds share similar structural features but differ in the position of the bromine and fluorine atoms. The unique positioning of these atoms in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
7-bromo-6-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6(9)2-1-5-3-4-10-11(5)7/h1-4H |
InChI Key |
VCLJLLJBJQAYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CC=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
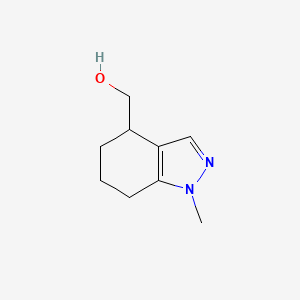
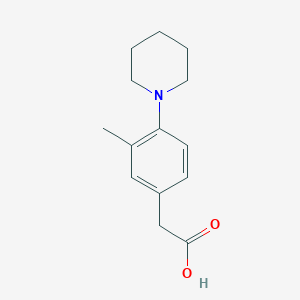
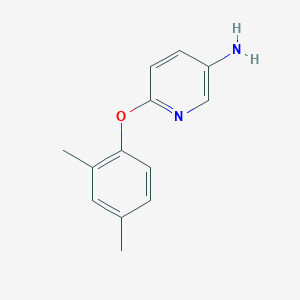
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)


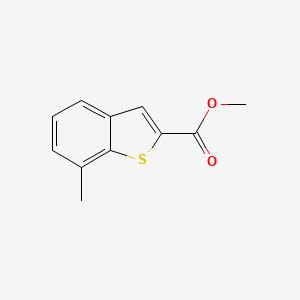

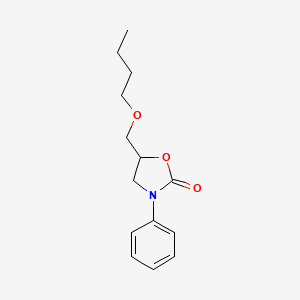
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)

